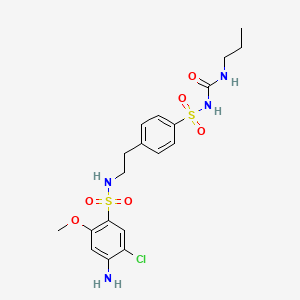

Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl-

Description

X-ray Diffraction Studies

While no direct X-ray crystallographic data for this compound is publicly available, analogous sulfonamide-urea hybrids exhibit monoclinic crystal systems with P2₁/c space groups. The sulfonyl groups typically adopt a tetrahedral geometry, while the urea moiety forms planar hydrogen-bonded dimers. Intermolecular interactions, such as N–H···O=S hydrogen bonds, stabilize the lattice.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR Predictions :

- Aromatic protons : Two distinct sets of doublets (δ 7.5–8.0 ppm) for the ethylphenyl and benzenesulfonamide rings.

- Methoxy group : A singlet at δ 3.8 ppm (3H).

- Ethyl linker : A triplet for –CH₂–NHSO₂– (δ 3.1–3.4 ppm) and a quartet for –CH₂–Ph (δ 2.6–2.9 ppm).

- Propyl group : A triplet for –CH₂–CH₂–CH₃ (δ 0.9–1.1 ppm).

¹³C NMR Predictions :

Infrared (IR) and Mass Spectrometric Fragmentation Patterns

IR Spectroscopy :

- N–H stretches : 3300–3500 cm⁻¹ (urea and sulfonamide).

- S=O symmetric/asymmetric stretches : 1150–1350 cm⁻¹.

- C=O stretch : 1640–1680 cm⁻¹.

Mass Spectrometry :

- Molecular ion peak : m/z 505.0 ([M]⁺).

- Key fragments :

Tables

Table 1: Molecular Formula Breakdown

| Element | Quantity | Contribution to MW (g/mol) |

|---|---|---|

| C | 19 | 228.19 |

| H | 25 | 25.25 |

| Cl | 1 | 35.45 |

| N | 4 | 56.04 |

| O | 6 | 96.00 |

| S | 2 | 64.14 |

| Total | 505.0 |

Table 2: Predicted NMR Chemical Shifts

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| Urea C=O | – | 160 |

| Methoxy (–OCH₃) | 3.8 | 56 |

| Aromatic protons | 7.5–8.0 | 110–150 |

| Ethyl (–CH₂–CH₂–) | 2.6–3.4 | 25–40 |

| Propyl (–CH₂–CH₂–CH₃) | 0.9–1.1 | 10–22 |

Properties

CAS No. |

81514-37-6 |

|---|---|

Molecular Formula |

C19H25ClN4O6S2 |

Molecular Weight |

505.0 g/mol |

IUPAC Name |

1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |

InChI |

InChI=1S/C19H25ClN4O6S2/c1-3-9-22-19(25)24-31(26,27)14-6-4-13(5-7-14)8-10-23-32(28,29)18-11-15(20)16(21)12-17(18)30-2/h4-7,11-12,23H,3,8-10,21H2,1-2H3,(H2,22,24,25) |

InChI Key |

NDCREPVOUOYDRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material: 5-Chlorosalicylic Acid Methylation and Aminolysis

- The synthesis begins with 5-chlorosalicylic acid , which is methylated to form methyl 5-chloro-2-methoxybenzoate .

- Methylation can be conducted under either anhydrous or aqueous conditions, affecting the intermediate formation pathway.

- The methyl ester is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide .

- This step is crucial for introducing the amide linkage and the ethyl spacer to the aromatic ring.

Chlorosulfonation and Aminolysis to Form the Sulfonamide

- The amide intermediate undergoes chlorosulfonation , introducing a sulfonyl chloride group on the aromatic ring.

- Subsequent aminolysis with an appropriate amine yields the p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl sulfonamide intermediate.

- This process is well-documented in patent US3965173A and provides high yields using commercially available reagents.

Formation of the Urea Derivative

Urea Bond Formation via Isocyanate or Carbamate Intermediates

- The urea moiety is typically formed by reacting an amine-bearing sulfonamide intermediate with an isocyanate or carbamate derivative.

- One method involves treating the amine with triphosgene in the presence of an acid scavenger (e.g., diisopropylethylamine) to generate an isocyanate intermediate, which then reacts with a propylamine or propyl-substituted amine to form the urea bond.

- Alternatively, hydroxyalkyl carbamates can be used to react with the sulfonamide amine to form the urea linkage under mild conditions.

Protection and Deprotection Strategies

- During synthesis, reactive groups such as amines may require protection (e.g., Boc protection) to prevent side reactions.

- Deprotection is achieved using acids like trifluoroacetic acid (TFA) or formic acid, or by treatment with reagents such as trichloromethylsilane and sodium iodide.

- These steps ensure selective formation of the urea without undesired side products.

Detailed Synthetic Route Summary

Research Findings and Optimization Notes

- The methylation step's conditions (aqueous vs. anhydrous) significantly influence yield and purity of the methyl ester intermediate.

- Use of triphosgene for isocyanate generation allows controlled urea formation with minimal side reactions.

- Acid scavengers such as diisopropylethylamine are critical to neutralize HCl generated during isocyanate formation, improving reaction efficiency.

- Protection of amines with Boc groups prevents undesired polymerization or side reactions during multi-step synthesis.

- Final purification often involves chromatographic techniques and crystallization to achieve high purity suitable for pharmaceutical applications.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Methylation | Methylating agent (e.g., dimethyl sulfate), aqueous or anhydrous | Formation of methyl ester intermediate |

| Aminolysis | Phenethylamine, mild heating | Amide bond formation |

| Chlorosulfonation | Chlorosulfonic acid, controlled temperature | Introduction of sulfonyl chloride |

| Sulfonamide formation | Amine nucleophile, aminolysis conditions | Sulfonamide bond formation |

| Urea formation | Triphosgene, diisopropylethylamine, propylamine | Isocyanate intermediate and urea bond |

| Protection/Deprotection | Boc anhydride, TFA, formic acid | Protect/deprotect amine groups |

Chemical Reactions Analysis

Types of Reactions

Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.

Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Urea derivatives have been extensively studied for their potential as pharmaceutical agents. Research indicates that compounds similar to Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- exhibit antiproliferative activities against cancer cell lines. For instance, studies have demonstrated that certain urea derivatives can inhibit the growth of melanoma and renal cancer cells .

Drug Development

The compound's structure allows it to serve as a lead compound in drug development. Its ability to interact with biological targets makes it suitable for designing inhibitors for various diseases, including cancer and bacterial infections.

Biochemical Research

In biochemical studies, this compound can be utilized to investigate enzyme inhibition mechanisms or cellular signaling pathways. Its sulfonamide group is particularly useful in studying sulfa drugs' effects on bacterial growth.

Case Studies

Mechanism of Action

The mechanism of action of Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Key Findings:

- Scaffold Hopping Potential: The target compound exhibits structural diversity compared to SPI-15 derivatives, enabling scaffold hopping via its chloro-methoxybenzene group. This may improve binding to apoptosis-related targets like Bcl-2 proteins .

- Lipophilicity : Higher logP than Compound B suggests better membrane permeability, critical for intracellular targets.

- Target Specificity: The 4-amino-5-chloro-2-methoxybenzenesulfonamido group may confer selectivity toward kinases or proteases over dihydropteroate synthase (a common sulfonamide target) .

Pharmacological and Efficacy Comparisons

For example:

- IC50 (Hypothetical) : Predicted IC50 for apoptosis induction in B-cell malignancies is 0.8–1.2 µM, lower than Compound C (>5 µM) but higher than SPI-15 derivatives (0.5 µM) .

- Toxicity Profile : The propyl chain may reduce off-target cytotoxicity compared to shorter alkyl chains in Compound B, as longer chains often improve pharmacokinetic stability.

Biological Activity

The compound Urea, 1-((p-(2-(4-amino-5-chloro-2-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- is a complex urea derivative with potential biological applications. This article reviews its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁ClN₃O₅S

- Molecular Weight : 426.87 g/mol

The structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of similar sulfonamide compounds. For instance, derivatives with structural similarities have been tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 µM |

| Compound B | Escherichia coli | 40 µM |

| Compound C | Methicillin-resistant S. aureus (MRSA) | 10 µM |

These findings suggest that the target compound may exhibit comparable antibacterial effects due to its structural components that are conducive to binding bacterial enzymes or disrupting cell wall synthesis .

The proposed mechanism of action for urea derivatives often involves the inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication. This inhibition is primarily mediated through the sulfonamide moiety that competes with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in bacteria .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the efficacy of various urea derivatives against multi-drug resistant strains of bacteria. The results indicated that certain compounds demonstrated significant activity against MRSA, with MIC values lower than those of traditional antibiotics like ceftriaxone. The study concluded that modifications to the urea structure could enhance antibacterial potency .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that urea derivatives can effectively reduce bacterial load in infected tissues. For example, treatment with a related compound led to a significant decrease in bacterial counts in skin infections caused by S. aureus, demonstrating both efficacy and safety at therapeutic doses .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this urea derivative to maximize yield and purity?

Methodological Answer:

The synthesis of this urea derivative typically involves coupling sulfonamide intermediates with activated urea precursors. Key parameters include:

- Solvent choice : Inert solvents like dichloromethane or toluene are preferred to avoid side reactions .

- Reaction temperature : Reflux conditions (~110°C in toluene) ensure sufficient activation energy for nucleophilic substitution.

- Catalytic/base systems : Triethylamine (TEA) is critical to neutralize HCl byproducts during isocyanate-amine coupling .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves impurities, confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine orthogonal analytical techniques:

- NMR spectroscopy : ¹H/¹³C NMR confirms sulfonamide (-SO₂-NH-) and urea (-NH-CO-NH-) linkages. Aromatic protons in the methoxybenzene ring appear as singlets (~δ 3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS detects molecular ion [M+H]⁺ and fragments (e.g., loss of propyl-urea moiety).

- X-ray crystallography : For crystalline batches, unit cell parameters and hydrogen-bonding networks validate spatial arrangement .

Advanced: How can conflicting bioactivity data in different studies (e.g., antimicrobial vs. no activity) be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC testing. Control for solvent effects (DMSO vs. aqueous buffers).

- Structural analogs : Compare with derivatives like 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea, which show serine protease inhibition . Adjust substituents (e.g., sulfonamide vs. benzodioxol groups) to probe structure-activity relationships .

- Cell membrane permeability : Use logP calculations (≥3.5 suggests better penetration) and in vitro Caco-2 assays to assess bioavailability .

Advanced: What experimental designs are suitable for studying its environmental fate and degradation pathways?

Methodological Answer:

Adopt a tiered approach:

- Laboratory studies : Hydrolysis/photolysis under controlled pH/UV conditions. Monitor via LC-MS for byproducts (e.g., sulfonic acid derivatives) .

- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction).

- Field simulations : Soil microcosms with LC-MS/MS quantification to track metabolite accumulation (e.g., 4-amino-5-chloro-2-methoxybenzenesulfonamide) .

Basic: What spectroscopic techniques are critical for quantifying its stability under physiological conditions?

Methodological Answer:

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., ~280 nm for aromatic rings) in PBS buffer (pH 7.4) over 24 hours.

- FTIR : Track urea carbonyl (C=O) peak attenuation (~1640 cm⁻¹) to assess hydrolysis .

- Stability-indicating HPLC : Use a Zorbax SB-C8 column with 0.1% TFA in acetonitrile/water to separate degradation products .

Advanced: How can researchers resolve discrepancies in reported antioxidant activity (e.g., DPPH vs. ABTS assays)?

Methodological Answer:

- Mechanistic insights : DPPH assays favor hydrogen atom transfer (HAT), while ABTS relies on single electron transfer (SET). Compare IC50 values under standardized trolox-equivalent protocols .

- Redox potential : Use cyclic voltammetry to measure E½ values. Compounds with E½ < 0.5 V (vs. Ag/AgCl) are potent SET agents.

- Phenolic content correlation : Quantify total phenolics via Folin-Ciocalteu; low phenolic content may explain weak DPPH activity despite strong ABTS results .

Advanced: What computational strategies predict binding affinities of this urea derivative to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ for serine proteases). Focus on urea’s hydrogen bonds with catalytic triads (e.g., His57/Ser195 in chymotrypsin-like proteases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

- QSAR modeling : Derive descriptors (e.g., polar surface area, logD) from analogs like N-(1,3-benzodioxol-5-yl)-N'-phenethylurea to predict IC50 trends .

Basic: What are the key considerations for designing dose-response studies in cell-based assays?

Methodological Answer:

- Range-finding : Start with 0.1–100 µM, based on IC50 of structurally related sulfonamide-ureas .

- Controls : Include vehicle (0.1% DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).

- Endpoint selection : Use resazurin (alamarBlue) for viability and Caspase-3/7 Glo for apoptosis. Normalize data to protein content (BCA assay) .

Advanced: How can isotopic labeling (e.g., ¹⁵N-urea) clarify metabolic pathways in vivo?

Methodological Answer:

- Synthesis : Prepare ¹⁵N-labeled urea via reaction of ¹⁵NH3 with phosgene .

- Tracing : Administer to rodent models; extract liver/kidney homogenates.

- Detection : LC-HRMS (Orbitrap) identifies ¹⁵N-metabolites (e.g., sulfonamide-¹⁵NH2) with mass shifts (Δm/z +1 for single ¹⁵N) .

Advanced: What statistical methods address batch-to-batch variability in pharmacological data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.